

# Adavosertib and AZD1775: A Guide to Nomenclature and Scientific Application

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Adavosertib |           |  |  |
| Cat. No.:            | B1683907    | Get Quote |  |  |

For researchers, scientists, and professionals in drug development, precise terminology is paramount. This guide clarifies the nomenclature of the WEE1 inhibitor commonly encountered in scientific literature and provides a comprehensive overview of its mechanism of action, supported by experimental data.

It is crucial to note that **Adavosertib** and AZD1775 are synonymous names for the same chemical entity.[1][2] Another frequently used identifier for this compound is MK-1775.[1] This potent and selective small molecule inhibitor of WEE1 kinase is under development by AstraZeneca and has been the subject of numerous preclinical and clinical investigations in oncology.[2]

# Mechanism of Action: Targeting the G2/M Checkpoint

**Adavosertib** functions by inhibiting WEE1, a key tyrosine kinase that acts as a negative regulator of the G2/M cell cycle checkpoint.[3] In response to DNA damage, WEE1 phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex.[3][4] This inactivation prevents cells from entering mitosis, allowing time for DNA repair.

By inhibiting WEE1, **Adavosertib** prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and abrogation of the G2 checkpoint.[3][5] In cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), this forced entry into mitosis



with damaged DNA can lead to mitotic catastrophe and subsequent apoptosis.[3][5][6] This selective targeting of p53-deficient tumors is a key area of investigation for **Adavosertib**.[3][6]

The following diagram illustrates the WEE1 signaling pathway and the mechanism of action of **Adavosertib**.



Click to download full resolution via product page

Caption: WEE1 Signaling Pathway and **Adavosertib**'s Mechanism of Action.



Check Availability & Pricing

### **Preclinical and Clinical Data**

**Adavosertib** has demonstrated significant anti-tumor activity in a variety of preclinical models and early-phase clinical trials, both as a monotherapy and in combination with DNA-damaging agents.

### **In Vitro Activity**

The following table summarizes the in vitro potency of **Adavosertib** against WEE1 kinase and its effect on cancer cell lines.

| Parameter                                            | Value                               | Cell Line/Assay<br>Condition | Reference |
|------------------------------------------------------|-------------------------------------|------------------------------|-----------|
| IC50 (WEE1 Kinase)                                   | 5.2 nM                              | Cell-free assay              | [7][8]    |
| EC50 (CDC2Y15 phosphorylation inhibition)            | 49 nM                               | WiDr cells                   | [8]       |
| IC50 (Cell Viability,<br>Gemcitabine<br>combination) | 7.1 nM (with 100 nM<br>Adavosertib) | WiDr cells                   | [6]       |

## **In Vivo Efficacy**

Animal models have been instrumental in evaluating the anti-tumor effects of **Adavosertib**.



| Model                                      | Treatment                                         | Outcome                                                   | Reference |
|--------------------------------------------|---------------------------------------------------|-----------------------------------------------------------|-----------|
| A427 NSCLC<br>Xenograft                    | 60 mg/kg Adavosertib,<br>twice daily              | Tumor regression to ~50% of initial volume                | [9]       |
| p53-deficient Pancreatic Cancer Xenografts | Gemcitabine + MK-<br>1775                         | 4.01-fold enhanced tumor regression vs. Gemcitabine alone | [7]       |
| WiDr Colorectal<br>Tumor Xenograft         | Gemcitabine (50<br>mg/kg) + MK-1775 (20<br>mg/kg) | Tumor growth inhibition (T/C = -25%)                      | [6]       |

#### **Clinical Trial Data**

Early phase clinical trials have provided valuable insights into the safety and efficacy of **Adavosertib** in patients with advanced solid tumors.

| Trial Identifier | Phase | Treatment                                                                   | Key Findings                                                                                                           | Reference |
|------------------|-------|-----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT02508246      | l     | Adavosertib + Cisplatin + Docetaxel (Head and Neck Squamous Cell Carcinoma) | MTD of Adavosertib established at 150mg orally twice daily for 2.5 days. RECISTv1.1 responses in 5 of 10 patients.     | [10]      |
| NCT01748825      | I     | Adavosertib<br>Monotherapy<br>(Advanced Solid<br>Tumors)                    | Recommended Phase 2 Dose (RP2D) of 300 mg once daily. Confirmed partial responses in two patients with BRCA mutations. | [11][12]  |



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the effects of **Adavosertib**.

#### Western Blotting for Phosphorylated CDK1 (p-CDC2Y15)

This protocol is designed to assess the inhibition of WEE1 kinase activity by measuring the phosphorylation status of its direct substrate, CDK1.

- Cell Treatment: Plate cancer cells (e.g., WiDr) and allow them to adhere overnight. Treat
  cells with varying concentrations of **Adavosertib** or vehicle control for a specified duration
  (e.g., 2-8 hours). For combination studies, pre-treat with a DNA-damaging agent like
  gemcitabine for 24 hours before adding **Adavosertib**.[6]
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated CDK1 (Tyr15). Subsequently, incubate with a secondary antibody conjugated to HRP.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalization: Strip the membrane and re-probe with an antibody against total CDK1 or a loading control like β-actin to ensure equal protein loading.

### **Cell Cycle Analysis by Flow Cytometry**

This method is used to determine the effect of **Adavosertib** on cell cycle distribution.



- Cell Treatment: Treat cells with Adayosertib as described above.
- Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a general experimental workflow for evaluating **Adavosertib**.



Click to download full resolution via product page

Caption: General Experimental Workflow for **Adavosertib** Evaluation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Adavosertib Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I Clinical Trial of AZD1775 in Combination With Neoadjuvant Weekly Docetaxel and Cisplatin Before Definitive Therapy in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Adavosertib and AZD1775: A Guide to Nomenclature and Scientific Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683907#adavosertib-vs-azd1775-nomenclature-in-scientific-literature]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com